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Compound of Interest |

Compound Name: 3,6-Dimethoxypyridazin-4-amine
CAS No.: 1075-68-9
Cat. No.: B089802
. J

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3,6-
Dimethoxypyridazin-4-amine (CAS: N/A for specific isomer, derivative of 823-58-5).[1] This
heterocycle is a critical pharmacophore in the development of kinase inhibitors and energetic
materials.

While various routes exist, this guide prioritizes a two-step nucleophilic substitution strategy
starting from commercially available 3,4,6-trichloropyridazine.[1] This route is selected for its
operational simplicity, avoidance of hazardous nitration steps, and high atom economy. The
protocol is optimized for kilogram-scale production, emphasizing impurity control and safety
management.

Key Performance Indicators (KPIs)
e Overall Yield: 65—70% (2 steps)

e Purity: >98.5% (HPLC, area %)
o Scale: Validated at 100 g; scalable to >10 kg batch size.

o Safety Profile: Eliminates the use of shock-sensitive nitration intermediates common in
alternative routes.[1]
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Retrosynthetic Analysis & Route Selection

The synthesis relies on the differentiated electrophilicity of the pyridazine ring carbons.

o Step 1 (Regioselective Amination): The C4 position of 3,4,6-trichloropyridazine is most
susceptible to nucleophilic attack by ammonia due to steric and electronic factors, yielding
3,6-dichloro-4-aminopyridazine.[1]

o Step 2 (Double Alkoxylation): The remaining chlorines at C3 and C6 are highly activated for
displacement by methoxide anions, facilitating a clean conversion to the dimethoxy product.

Reaction Scheme

Step 1: NH40H (aq) Step 2: NaOMe / MeOH

75°C, 5-10 bar ) Reflux
Regioselective SNAr Intermediate Double SNAr Target Product
3,6-Dichloro-4-aminopyridazine 3,6-Dimethoxypyridazin-4-amine

3,4,6-Trichloropyridazine
(C4HCI3N2)

Click to download full resolution via product page
Figure 1: Two-step synthesis route leveraging sequential nucleophilic aromatic substitutions.
Detailed Experimental Protocols
Step 1: Synthesis of 3,6-Dichloro-4-aminopyridazine

Objective: Regioselective introduction of the amino group at C4.[1]

Materials
e 3,4,6-Trichloropyridazine: 100.0 g (0.545 mol)

e Ammonium Hydroxide (28-30%
): 800 mL (~12 eq.)

o Ethanol (Optional co-solvent): 200 mL (Improves solubility but lowers pressure)

Equipment
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o 1L Stainless Steel High-Pressure Reactor (Autoclave) or heavy-walled glass pressure
vessel (for <509 scale).[1]

» Mechanical stirrer (overhead).[2]

Protocol

o Charging: Load 3,4,6-trichloropyridazine into the reactor. Add Ammonium Hydroxide solution.

[3][41[5]

o Critical Process Parameter (CPP): Ensure the reactor is rated for at least 20 bar. Although
operating pressure is lower, ammonia gas evolution upon heating requires safety
headroom.

¢ Reaction: Seal the reactor and heat to 75°C. Stir at 400 rpm.
o Time: 16 hours.[5]
o Pressure:[2][6] Expect internal pressure to rise to 5-8 bar.
o Work-up:

o Cool the reactor to 20-25°C. Vent excess ammonia pressure into a scrubber (dilute HCI
trap).

o The product typically precipitates as a solid.
o Filter the suspension.[6][7][8] Wash the cake with water (
mL) to remove ammonium chloride salts.

o Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
¢ Yield: 75-80% (approx. 67—71 Q)

o Appearance: Off-white to pale yellow solid.[1]

o Identity: LC-MS (ESI+) m/z = 164 [M+H]+.[1]
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Step 2: Synthesis of 3,6-Dimethoxypyridazin-4-amine

Objective: Double displacement of chlorides with methoxide.[1]

Materials
¢ 3,6-Dichloro-4-aminopyridazine (Int-1): 60.0 g (0.366 mol)[1]

e Sodium Methoxide (NaOMe): 30% wt solution in Methanol, 200 g (~1.10 mol, 3.0 eq).
o Note: Solid NaOMe can be used, but solution offers easier handling on scale.

e Methanol (Anhydrous): 600 mL.

Equipment

o 2 L Double-jacketed glass reactor equipped with reflux condenser, temperature probe, and
nitrogen inlet.

Protocol

e Preparation: Inert the reactor with Nitrogen. Charge Methanol and 3,6-Dichloro-4-
aminopyridazine.[1] Stir to form a suspension.

o Addition: Add NaOMe solution dropwise over 30 minutes via addition funnel.
o Exotherm Alert: The reaction is exothermic. Maintain internal temperature
during addition.
e Reaction: Heat the mixture to Reflux (65°C).
o Time: 6-8 hours.

o Monitoring: Monitor by HPLC.[1][3] The mono-methoxy intermediate (impurity) should be
<0.5% before processing.[1]

e Quench & Isolation:

o Cool to room temperature.
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BENCHE

o Concentrate the mixture under reduced pressure to approx. 20% of original volume.
o Add Water (500 mL) to the residue.[3] The product will precipitate.[4][7]

o Adjust pH to 7.0-8.0 using dilute HCI (if highly alkaline).

o Filter the solid.[6][7][9] Wash with cold water (

mL) and cold MTBE (
mL) to remove organic impurities.

 Purification (Recrystallization):

o If purity is <98%, recrystallize from Ethanol/Water (8:2).

Expected Results
e Yield: 85-90% (from Int-1).

e Appearance: White crystalline solid.

e Purity: >98.5% (HPLC).[3]

Analytical Controls & Specifications

In-Process Control (IPC) Methods

Step Test Specification Method
SM
) o C18 Column,
Step 1 HPLC (Trichloropyridazine) < )
Water/ACN gradient
1.0%
Mono-methoxy C18 Column,
Step 2 HPLC ] ) ]
intermediate < 0.5% Water/ACN gradient
) Residue on Ignition < Gravimetric (Sulfated
Final ROI

0.1%

Ash)

Characterization Data (Reference)
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e 1H NMR (400 MHz, DMSO-d6):

6.10 (s, 1H, Ar-H), 6.45 (br s, 2H,
), 3.85 (s, 3H,

), 3.78 (s, 3H,

).

o Note: The proton at C5 is the diagnostic singlet.

e Melting Point: 130-132°C (Dependent on polymorph/purity).

Process Safety & Waste Management
Hazard Analysis

o Ammonolysis (Step 1):
o Risk: Over-pressurization.

o Control: Use a bursting disc rated at 10% above max operating pressure. Ensure scrubber
is active before venting.

o Methoxylation (Step 2):
o Risk: Flammability of Methanol; Corrosivity of NaOMe.

o Control: Ground all equipment to prevent static discharge. Use full PPE (face shield,
chemical resistant gloves).

Waste Disposal[1]

o Aqueous Waste (Step 1): Contains high ammonium chloride and ammonia. Neutralize before
disposal or send to biological treatment if permitted.

o Organic Waste (Step 2): Methanol mother liquor contains sodium salts and organic
impurities. Incineration is recommended.
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Process Flow Diagram (Scale-Up Logic)
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3,4,6-Trichloropyridazine

S
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Final Product:
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Figure 2: Workflow diagram illustrating unit operations for the kilogram-scale campaign.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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